molecular formula C40H50N12O8 B136234 Leucokinin 2 CAS No. 157623-03-5

Leucokinin 2

Cat. No. B136234
M. Wt: 826.9 g/mol
InChI Key: UNIMMWBGHPQJGU-ZGTZUYPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucokinin 2 is a neuropeptide that is found in insects. It is a member of the tachykinin family of peptides, which are known for their role in modulating neuronal activity. Leucokinin 2 is synthesized in the central nervous system of insects and has been shown to have a variety of physiological effects.

Mechanism Of Action

Leucokinin 2 exerts its effects by binding to specific receptors on the surface of target cells. These receptors are members of the G protein-coupled receptor family, which are known for their role in signal transduction. Once bound to its receptor, Leucokinin 2 activates a signaling cascade that ultimately leads to changes in cellular activity.

Biochemical And Physiological Effects

Leucokinin 2 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to stimulate the release of digestive enzymes in the midgut of insects, which is important for the breakdown of food. In addition, Leucokinin 2 has been shown to modulate water balance in insects, which is important for maintaining osmotic balance.

Advantages And Limitations For Lab Experiments

One advantage of studying Leucokinin 2 is that it is relatively easy to synthesize using solid-phase peptide synthesis. In addition, it has been shown to have a variety of physiological effects, which makes it a useful tool for studying the nervous system of insects. One limitation of studying Leucokinin 2 is that it is specific to insects, which limits its applicability to other organisms.

Future Directions

There are several future directions for research on Leucokinin 2. One area of interest is the role of Leucokinin 2 in modulating the activity of sensory neurons. Another area of interest is the potential for Leucokinin 2 to be used as a tool for controlling insect populations, either through the development of insecticides or through the manipulation of feeding behavior. Finally, there is interest in understanding the evolutionary history of Leucokinin 2 and its role in the diversification of insect species.

Synthesis Methods

The synthesis of Leucokinin 2 can be achieved through solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Leucokinin 2 has been studied extensively in insects, where it has been shown to play a role in a variety of physiological processes, including feeding behavior, water balance, and reproduction. In addition, Leucokinin 2 has been shown to modulate the activity of sensory neurons, which are involved in the perception of environmental cues.

properties

CAS RN

157623-03-5

Product Name

Leucokinin 2

Molecular Formula

C40H50N12O8

Molecular Weight

826.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C40H50N12O8/c1-22(35(55)49-30(36(56)46-20-34(43)54)15-24-18-45-28-11-6-5-10-26(24)28)48-37(57)31(16-25-19-44-21-47-25)50-38(58)29(14-23-8-3-2-4-9-23)51-39(59)32-12-7-13-52(32)40(60)27(41)17-33(42)53/h2-6,8-11,18-19,21-22,27,29-32,45H,7,12-17,20,41H2,1H3,(H2,42,53)(H2,43,54)(H,44,47)(H,46,56)(H,48,57)(H,49,55)(H,50,58)(H,51,59)/t22-,27-,29-,30-,31-,32-/m0/s1

InChI Key

UNIMMWBGHPQJGU-ZGTZUYPNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N

SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N

sequence

NPFHAWG

synonyms

leucokinin 2

Origin of Product

United States

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